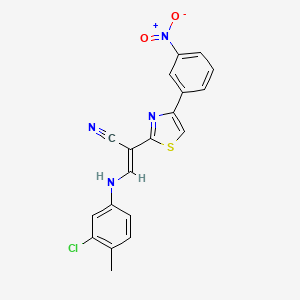

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

The compound “(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile” is a thiazole-based acrylonitrile derivative featuring a substituted phenylamino group and a 3-nitrophenyl-substituted thiazole ring. Its structure combines a thiazole core (a five-membered heterocycle containing sulfur and nitrogen) with a conjugated acrylonitrile moiety, which is critical for electronic delocalization and biological interactions. This compound belongs to a class of molecules studied for their anticancer and antimicrobial properties due to the thiazole scaffold’s prevalence in drug discovery .

Properties

IUPAC Name |

(E)-3-(3-chloro-4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c1-12-5-6-15(8-17(12)20)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPQMZVWADIZPR-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which has been associated with various biological activities. The presence of both chloro and nitro substituents on the phenyl rings enhances its reactivity and biological profile.

Anticancer Activity

The thiazole ring is known for its anticancer properties. Several studies have demonstrated that compounds containing thiazole exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of thiazole derivatives, it was found that compounds similar to (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile showed IC50 values less than 10 µM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations indicated that these compounds interact with key proteins involved in cell cycle regulation, such as Bcl-2, enhancing their pro-apoptotic effects .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Research Findings

- Minimum Inhibitory Concentration (MIC) : The MIC values for (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile were evaluated in vitro. It demonstrated significant antibacterial activity with MIC values ranging from 0.5 to 1 µg/mL against Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer activity |

| Nitro Group | Enhances antimicrobial potency |

| Chloro Substituent | Increases lipophilicity and binding affinity |

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s closest analogs differ in substituent positions and functional groups:

(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile (): Difference: The nitro group is at the para position of the phenyl ring attached to the thiazole.

(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile (): Difference: Features a 2-fluoro-5-nitroanilino group instead of 3-chloro-4-methylphenylamino.

2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): Difference: Replaces the acrylonitrile group with a pyrimidine-carbonitrile system. Impact: The pyrimidine ring introduces additional hydrogen-bonding sites, which may improve solubility but reduce planar conjugation compared to acrylonitrile .

Key Observations :

- The benzo[f]chromenyl analog () shows superior cytotoxicity (IC₅₀ = 1.2–3.8 μM) due to its planar aromatic system, which facilitates DNA intercalation.

- Pyrimidine derivatives () exhibit lower IC₅₀ values, likely due to enhanced hydrogen bonding with kinase active sites.

Hydrogen Bonding and Crystallography

- Intramolecular N–H···O/N–H···S interactions (observed in ) stabilize the planar conformation of the acrylonitrile-thiazole system.

- Compared to (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile (), the target compound lacks sulfonyl groups, reducing hydrogen-bond acceptor capacity but improving lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.